molecular formula C10H16O2 B6150208 3-oxaspiro[5.5]undecan-7-one CAS No. 956602-10-1

3-oxaspiro[5.5]undecan-7-one

Cat. No.: B6150208
CAS No.: 956602-10-1
M. Wt: 168.23 g/mol
InChI Key: ZSACKQJKNDFANK-UHFFFAOYSA-N
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Description

3-oxaspiro[55]undecan-7-one is a spiro compound characterized by a unique bicyclic structure where a lactone ring is fused to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxaspiro[5.5]undecan-7-one typically involves the Robinson annulation reaction. This reaction includes a condensation step followed by a Michael-type addition under basic conditions. For instance, Triton B solution is often used as a base in these reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques. These methods would likely involve optimizing the Robinson annulation reaction for higher yields and purity, using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3-oxaspiro[5.5]undecan-7-one can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen atoms, reducing the compound to less oxidized forms.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (for halogenation) and organometallic compounds (for alkylation).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield more oxidized lactones, while reduction could produce more saturated spiro compounds.

Scientific Research Applications

3-oxaspiro[5.5]undecan-7-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-oxaspiro[5.5]undecan-7-one involves its interaction with various molecular targets. The spiro structure allows for unique interactions with enzymes and receptors, potentially inhibiting or activating specific biological pathways. The exact molecular targets and pathways would depend on the specific application and derivative of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

    1,3-dioxane derivatives: These compounds share a similar spiro structure but with different heteroatoms in the ring.

    1,3-dithiane derivatives: These compounds also have a spiro structure but contain sulfur atoms instead of oxygen.

    1,3-oxathiane derivatives: These compounds have both oxygen and sulfur atoms in the spiro ring.

Uniqueness

3-oxaspiro[5.5]undecan-7-one is unique due to its specific combination of a lactone ring fused to a cyclohexane ring, which imparts distinct chemical and physical properties.

Properties

CAS No.

956602-10-1

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

3-oxaspiro[5.5]undecan-11-one

InChI

InChI=1S/C10H16O2/c11-9-3-1-2-4-10(9)5-7-12-8-6-10/h1-8H2

InChI Key

ZSACKQJKNDFANK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CCOCC2)C(=O)C1

Purity

95

Origin of Product

United States

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